molecular formula C10H16ClNO3S B13480972 rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13480972
M. Wt: 265.76 g/mol
InChI Key: LBJBYNJFQRNSLV-LVOAYQRCSA-N
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Description

rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16ClNO3S

Molecular Weight

265.76 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H16ClNO3S/c1-10(2,3)15-9(13)12-7-5-4-6(7)8(11)16(12)14/h6-8H,4-5H2,1-3H3/t6-,7+,8-,16?/m0/s1

InChI Key

LBJBYNJFQRNSLV-LVOAYQRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2[C@H](S1=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC2C(S1=O)Cl

Origin of Product

United States

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